molecular formula C22H22N2O3S B2423378 1-(benzenesulfonyl)-N-naphthalen-2-ylpiperidine-3-carboxamide CAS No. 303787-22-6

1-(benzenesulfonyl)-N-naphthalen-2-ylpiperidine-3-carboxamide

Cat. No.: B2423378
CAS No.: 303787-22-6
M. Wt: 394.49
InChI Key: FIBAMJVHNDQVLH-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-N-naphthalen-2-ylpiperidine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This synthetic small molecule belongs to a class of compounds known as 1-sulfonyl-piperidine-3-carboxylic acid amide derivatives, which have been identified as potent inhibitors of the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme system . Inhibition of this enzyme is a validated therapeutic strategy for investigating the treatment of metabolic disorders, including type 2 diabetes . Beyond metabolic research, the structural features of this compound—a piperidine ring core functionalized with a benzenesulfonyl group and a naphthyl-carboxamide moiety—are commonly explored in oncology. Sulfonamide-containing compounds are frequently investigated as inhibitors of oxidative phosphorylation (OXPHOS), specifically targeting mitochondrial Complex I . This mechanism is a promising avenue for targeting OXPHOS-dependent cancer cells, such as those found in certain pancreatic cancers . Researchers can utilize this high-purity compound as a key intermediate or a reference standard in structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets. Applications: • Primary candidate for 11β-HSD inhibitor screening projects • Investigation of metabolic pathways and type 2 diabetes • Lead compound for developing novel OXPHOS and Complex I inhibitors in cancer research • Medicinal chemistry scaffold for structure-activity relationship (SAR) explorations Notice to Researchers: This product is labeled "For Research Use Only" (RUO). It is intended for use in laboratory research and is not intended for diagnostic or therapeutic use in humans or animals. Please handle all chemical reagents with appropriate safety precautions.

Properties

IUPAC Name

1-(benzenesulfonyl)-N-naphthalen-2-ylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c25-22(23-20-13-12-17-7-4-5-8-18(17)15-20)19-9-6-14-24(16-19)28(26,27)21-10-2-1-3-11-21/h1-5,7-8,10-13,15,19H,6,9,14,16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBAMJVHNDQVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(benzenesulfonyl)-N-naphthalen-2-ylpiperidine-3-carboxamide is a synthetic compound with a complex molecular structure, characterized by its potential biological activities. This article explores its pharmacological properties, particularly its antiviral and antibacterial effects, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N2O3S, with a molecular weight of approximately 398.49 g/mol. The compound features a piperidine ring substituted with a naphthalene group and a benzenesulfonyl moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant antiviral and antibacterial activities. Below are detailed findings from various studies:

Antiviral Activity

  • HIV-1 Inhibition : A series of piperidine-substituted indolylarylsulfones, closely related to the compound , were evaluated for their efficacy against HIV-1 reverse transcriptase (RT). These compounds demonstrated potent activity with EC50 values ranging from 0.006 μM to 0.62 μM, indicating strong inhibition of viral replication .
  • Mechanism of Action : The antiviral mechanism is primarily attributed to the ability of these compounds to bind effectively to the active site of HIV-1 RT, thereby preventing the enzyme from facilitating viral replication. Structure-activity relationship (SAR) studies suggest that modifications to the piperidine structure can enhance potency against various HIV mutants .

Antibacterial Activity

  • Broad-Spectrum Efficacy : Similar piperidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Staphylococcus aureus and Pseudomonas aeruginosa, with some exhibiting moderate antibacterial effects .
  • Cytotoxicity Assessment : The cytotoxicity of these compounds was evaluated using Vero cells, with results indicating that certain derivatives maintained a favorable safety profile while exhibiting antibacterial properties. The CC50 values were generally above 50 μM, suggesting that therapeutic doses could be achieved without significant toxicity .

Study 1: Synthesis and Evaluation of Piperidine Derivatives

A study synthesized several derivatives of piperidine and assessed their biological activities. Among these, specific derivatives exhibited notable antiviral activity against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1). The most effective derivative demonstrated a CC50 value of 92 μM in Vero cells while maintaining antiviral activity at lower concentrations .

Study 2: Structure-Activity Relationship Analysis

Another research effort focused on modifying the piperidine ring structure to explore its impact on biological activity. This study found that introducing electron-withdrawing groups enhanced antiviral potency significantly, with some compounds achieving EC50 values in the nanomolar range against resistant strains of HIV .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 1-(benzenesulfonyl)-N-naphthalen-2-ylpiperidine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine core. A benzenesulfonyl group is introduced via sulfonylation under basic conditions (e.g., using triethylamine and dichloromethane), followed by coupling the naphthalen-2-yl carboxamide moiety using carbodiimide-based coupling reagents. Optimization includes:

  • Temperature Control : Maintaining 0–5°C during sulfonylation to minimize side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
  • Catalytic Systems : Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
  • Purity Validation : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by 1H^1H-NMR and HPLC (≥95% purity threshold) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : 1H^1H-NMR and 13C^{13}C-NMR confirm the benzenesulfonyl and naphthyl substituents. Key peaks include aromatic protons (δ 7.2–8.5 ppm) and sulfonyl-related deshielding.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C22_{22}H20_{20}N2_2O3_3S).
  • Solubility Profiling : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) to determine compatibility with biological assays .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition Screens : Target kinases (e.g., PI3K, MAPK) or proteases using fluorescence-based assays.
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to structural similarity to known modulators .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s binding affinity to a target protein?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses with proteins (e.g., Bcl-2 for anticancer activity).
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability and identify critical residues.
  • Free Energy Calculations : Apply MM/GBSA to rank derivatives based on binding energy (ΔG).
  • Validation : Correlate computational predictions with SPR (surface plasmon resonance) binding assays .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from PubChem and ChEMBL, focusing on assay conditions (e.g., ATP concentration in kinase assays).
  • Dose-Response Reproducibility : Replicate studies with standardized protocols (e.g., CLSI guidelines).
  • Off-Target Profiling : Use BioMAP panels to identify non-specific interactions that may explain discrepancies .

Q. How can researchers address low aqueous solubility during in vivo studies?

  • Methodological Answer :

  • Formulation Optimization :
  • Co-Solvents : PEG-400 or cyclodextrins enhance solubility.
  • Nanoformulations : Encapsulate in PLGA nanoparticles (50–100 nm) for sustained release.
  • Salt Formation : Synthesize hydrochloride or mesylate salts.
  • Pharmacokinetic Analysis : Monitor plasma concentration via LC-MS/MS after intravenous/oral administration in rodent models .

Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Scaffold Diversification : Synthesize derivatives with:
  • Varied sulfonyl groups (e.g., tosyl, mesyl).
  • Substituents on the naphthyl ring (e.g., halogens, methoxy).
  • Parallel Synthesis : Use 96-well plates for high-throughput screening of analogs.
  • Data Analysis : Apply multivariate regression (e.g., Hansch analysis) to correlate substituent properties (logP, molar refractivity) with activity .

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